molecular formula C24H25N3O3 B2971130 N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898432-98-9

N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2971130
CAS RN: 898432-98-9
M. Wt: 403.482
InChI Key: IOCMFGLXSMOMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biochemistry. This compound is a derivative of oxalamide and has been synthesized through a specific method that involves the use of various chemicals and reagents. The purpose of

Scientific Research Applications

Receptor Agonist Properties

Compounds with indole structures, similar to part of the compound , have been studied for their receptor agonist properties. For example, derivatives of indolyethylamines have shown agonist activity at 5-HT1D receptors, which are serotonin receptors involved in various neurological processes. These studies suggest potential applications in designing drugs targeting neurological disorders or migraine treatment (Barf et al., 1996).

Anticancer Agents

Furan and indole derivatives have been synthesized and evaluated for their anticancer activities. Notably, some compounds exhibited potent anticancer activities against various cancer cell lines, indicating the potential of these scaffolds in developing novel anticancer agents targeting specific receptors such as the epidemal growth factor receptor (EGFR) (Lan et al., 2017).

Catalytic Activity Enhancement

N,N'-Bisoxalamides, containing oxalamide groups similar to the queried compound, have been utilized to enhance the catalytic activity in copper-catalyzed coupling reactions. This research highlights the role of bisoxalamides in promoting efficient reactions between aryl bromides and amines, suggesting applications in pharmaceutical and material science research for synthesizing complex molecules (Bhunia et al., 2017).

Antimicrobial Activities

Compounds with indole and oxindole structures have been explored for their antimicrobial properties. Schiff bases derived from indole derivatives have shown appreciable fungicidal and bactericidal properties. This research area is crucial for developing new antimicrobial agents that can be used to combat resistant microbial strains (Garg et al., 2007).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-12-17(2)14-19(13-16)26-24(29)23(28)25-15-21(22-8-5-11-30-22)27-10-9-18-6-3-4-7-20(18)27/h3-8,11-14,21H,9-10,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCMFGLXSMOMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.